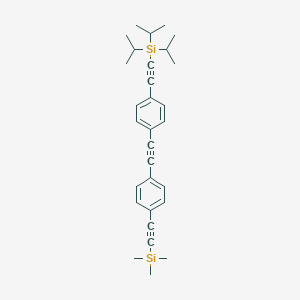
Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane, also known as this compound, is a useful research compound. Its molecular formula is C30H38Si2 and its molecular weight is 454.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane, commonly referred to by its CAS number 176977-35-8, is a silane compound characterized by its complex structure featuring multiple ethynyl groups. This compound has garnered attention in various fields of research, particularly in organic synthesis and materials science. However, its biological activity remains a subject of investigation. This article aims to explore the biological activity of this compound, presenting relevant data, case studies, and research findings.
The molecular formula for this compound is C30H38Si2, with a molecular weight of approximately 454.79 g/mol. The structural complexity of this compound contributes to its potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C30H38Si2 |
| Molecular Weight | 454.79 g/mol |
| CAS Number | 176977-35-8 |
The biological activity of silanes often involves interactions with cellular membranes and proteins. The presence of the trimethylsilyl group may enhance lipophilicity, allowing better membrane penetration and subsequent cellular uptake. This characteristic can facilitate the delivery of the active moieties to the target sites within cells.
Case Studies
- Study on Ethynyl Derivatives : A study published in Journal of Medicinal Chemistry investigated various ethynyl-substituted silanes and their effects on cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting that this compound may possess similar properties .
- Silanes in Drug Delivery : Research highlighted in Advanced Drug Delivery Reviews discussed how silane-based compounds can be utilized as drug delivery systems due to their ability to form stable complexes with therapeutic agents. This could enhance the bioavailability and efficacy of co-administered drugs .
- Biocompatibility Studies : A study focused on silane compounds used in biomedical applications assessed their biocompatibility and cytotoxicity profiles. Results indicated that some silanes showed low toxicity in vitro, making them suitable candidates for further biological evaluations .
Properties
IUPAC Name |
trimethyl-[2-[4-[2-[4-[2-tri(propan-2-yl)silylethynyl]phenyl]ethynyl]phenyl]ethynyl]silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38Si2/c1-24(2)32(25(3)4,26(5)6)23-21-30-18-14-28(15-19-30)11-10-27-12-16-29(17-13-27)20-22-31(7,8)9/h12-19,24-26H,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQNVRYMXMTJOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#C[Si](C)(C)C)(C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448251 |
Source


|
| Record name | Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176977-35-8 |
Source


|
| Record name | Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














